N-(4-methoxyphenyl)-N'-pentanoylthiourea is a compound of significant interest in the field of organic chemistry, particularly due to its potential applications in pharmaceuticals. This compound features a thiourea functional group, which is known for its biological activity, including antimicrobial and anticancer properties. The structure consists of a methoxyphenyl group attached to a pentanoylthiourea moiety, making it a versatile candidate for further chemical modifications and studies.
The compound has been synthesized through various methods, primarily focusing on the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid, often facilitated by coupling agents or catalysts. Research indicates that the synthesis can also involve the modification of existing compounds such as albendazole to derive simplified derivatives like N-(4-methoxyphenyl)pentanamide, which serves as a precursor to N-(4-methoxyphenyl)-N'-pentanoylthiourea .
N-(4-methoxyphenyl)-N'-pentanoylthiourea belongs to the class of thioureas, characterized by the presence of the thiocarbonyl group (C=S) bonded to nitrogen atoms. It can be classified under organic compounds with potential pharmaceutical applications due to its structural properties and biological activity.
The synthesis of N-(4-methoxyphenyl)-N'-pentanoylthiourea typically involves the following steps:
The general procedure for synthesizing N-(4-methoxyphenyl)-N'-pentanoylthiourea can be outlined as follows:
The molecular formula for N-(4-methoxyphenyl)-N'-pentanoylthiourea is , with a molecular weight of approximately 253.34 g/mol. Characterization techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed for detailed structural analysis.
N-(4-methoxyphenyl)-N'-pentanoylthiourea can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating methoxy group on the phenyl ring, which enhances nucleophilicity at the nitrogen atom. This allows for further functionalization, making it suitable for medicinal chemistry applications .
The mechanism of action for compounds like N-(4-methoxyphenyl)-N'-pentanoylthiourea often involves:
Studies have shown that thioureas exhibit various biological activities, including antimicrobial and anticancer effects, attributed to their ability to interfere with cellular processes .
N-(4-methoxyphenyl)-N'-pentanoylthiourea has potential applications in:
This compound's unique structure and properties make it an attractive candidate for further research in medicinal chemistry and related fields.
Thiourea derivatives represent a privileged scaffold in medicinal chemistry due to their versatile molecular recognition properties and broad-spectrum bioactivities. The structural hybridization exemplified by N-(4-methoxyphenyl)-N'-pentanoylthiourea integrates three pharmacologically significant elements: the thiourea core's hydrogen-bonding capacity, the 4-methoxyphenyl group's electronic modulation, and the pentanoyl chain's lipophilic control. This strategic combination creates a multifunctional pharmacophore with enhanced target engagement capabilities. The compound's design reflects contemporary approaches to optimizing ligand efficiency through balanced physicochemical properties while addressing common drug development challenges like solubility limitations and metabolic instability prevalent in earlier thiourea derivatives.
The thiourea moiety (–NH–C(=S)–NH–) serves as a remarkably versatile pharmacophore due to its distinctive electronic configuration and hydrogen-bonding capabilities that differ fundamentally from its urea analog. The sulfur atom's lower electronegativity compared to oxygen creates a polarized thiocarbonyl bond (C=S) with a dipole moment of approximately 3.5 D, significantly higher than urea's carbonyl dipole (2.3 D). This enhanced polarization enables superior hydrogen-bond acceptor capacity at the sulfur atom while maintaining strong donor properties at the N–H groups [1] [5]. The resulting bidirectional hydrogen-bonding capability allows thiourea derivatives to function as molecular recognition "linchpins" in protein binding pockets, particularly in enzyme active sites where they can mimic native hydrogen-bonding patterns.
Table 1: Comparative Analysis of Thiourea vs. Urea Functional Groups
Property | Thiourea | Urea | Biological Consequence |
---|---|---|---|
Bond Length (C=X; Å) | 1.71 | 1.26 | Altered geometry in binding pockets |
Dipole Moment (D) | ~3.5 | ~2.3 | Enhanced electrostatic interactions |
H-bond Acceptor Strength | Moderate | Strong | Complementary binding to diverse residues |
H-bond Donor Strength | Strong | Strong | Dual hydrogen bonding capability |
Tautomerization | Thione/thiol | None | Potential for multiple binding conformations |
The significance of this motif is demonstrated in numerous clinically approved drugs. Sorafenib (Nexavar®), a diarylthiourea derivative, inhibits multiple tyrosine kinases through specific hydrogen bonding between its thiourea moiety and the kinase hinge region. Crystallographic studies reveal that the thiourea group forms critical hydrogen bonds with backbone atoms of Asp1046 and Glu885 in VEGFR2, stabilizing the inactive kinase conformation [1]. Similarly, the antiretroviral drug ritonavir utilizes its thiourea core to establish hydrogen bonds with HIV-1 protease residues, disrupting the enzyme's catalytic function. Beyond direct target engagement, the thiourea group also influences pharmacokinetic properties by enhancing water solubility through hydrogen bonding with aqueous media—a crucial factor overcoming the lipophilicity of aromatic substituents commonly attached to the thiourea nitrogen atoms [5].
The medicinal exploration of arylthioureas spans over a century, evolving from serendipitous discoveries to rational drug design applications. The historical trajectory reveals three distinct developmental phases:
Early Antimicrobial Era (Pre-1960s): Initial applications focused on antimicrobial interventions. Thioacetazone, discovered in the 1940s, became a frontline antitubercular agent in developing nations despite later concerns about toxicity. Its mechanism involved chelation of metal ions essential for mycobacterial metabolism. Concurrently, the trypanocidal properties of suramin—a polysulfonated naphthylurea derivative—inspired the synthesis of simpler arylthiourea analogs targeting parasitic enzymes [1]. These early compounds established the thiourea scaffold's capacity for disrupting pathogen-specific biochemical pathways.
Kinase Inhibitor Revolution (1990s-2010s): The discovery that diarylthioureas could inhibit tyrosine kinases transformed oncology drug discovery. Sorafenib's 2005 FDA approval for renal cell carcinoma validated the diarylthiourea template for multi-kinase inhibition. Subsequent derivatives like regorafenib and linifanib optimized this core through fluorination and heterocyclic incorporation, enhancing potency against resistant tumor phenotypes. During this period, over 30 arylthiourea-based kinase inhibitors entered clinical development, with crystallography consistently demonstrating the thiourea moiety's critical role in ATP-binding site interactions [1].
Contemporary Diversification (2010s-Present): Recent research explores arylthioureas beyond oncology, including antiviral, antifungal, and anti-Alzheimer applications. Modern synthetic methodologies like flow chemistry and microwave-assisted synthesis have enabled rapid generation of structurally diverse libraries. For example, N-acyl thiourea derivatives have shown promising activity against Staphylococcus aureus biofilms, while tris-thiourea compounds effectively inhibit Escherichia coli growth through novel mechanisms [5]. This era emphasizes rational optimization of substituents to fine-tune drug-like properties while retaining the core thiourea pharmacophore.
Fig. 1: Evolution of Arylthiourea Drug Development
Antimicrobial Era Kinase Inhibitor Era Contemporary Diversification(1940s-1960s) (1990s-2010s) (2010s-Present)| | |Thioacetazone Sorafenib (2005) N-acyl thiourea antibacterialsSuramin derivatives Regorafenib (2012) Tris-thiourea antimicrobialsAntiparasitic thioureas Linifanib (Phase II) Metal complexes for MRSA
The introduction of a 4-methoxyphenyl group at one nitrogen atom of the thiourea scaffold represents a strategic molecular design choice addressing multiple pharmacological parameters. This aryl substitution provides three distinct advantages over unsubstituted or alkyl-substituted thioureas:
Electronic Modulation: The methoxy group (–OCH₃) functions as a strong electron-donating substituent (+R effect) with a Hammett constant (σ) of -0.27. This electron donation increases electron density on the adjacent nitrogen atom by approximately 30% compared to unsubstituted phenyl, enhancing hydrogen-bond donor capacity toward biological targets. Computational studies demonstrate the N-H bond dissociation energy decreases by 2.3 kcal/mol in 4-methoxyphenylthioureas versus phenyl analogs, facilitating stronger hydrogen bond formation with enzyme residues [5].
Metabolic Stabilization: The 4-methoxy group effectively blocks cytochrome P450-mediated oxidation at the para-position—a common metabolic vulnerability in unsubstituted phenylthioureas. In vitro microsomal studies show 4-methoxyphenyl derivatives exhibit 50% longer half-lives than their phenyl counterparts due to reduced formation of quinone metabolites [2]. This modification aligns with established medicinal chemistry strategies for improving metabolic stability without compromising target engagement.
Physicochemical Optimization: Incorporating the 4-methoxyphenyl group strategically balances lipophilicity and polarity. The moiety increases calculated log P by +0.8 versus unsubstituted phenyl, yet simultaneously reduces topological polar surface area (TPSA) by 5-7 Ų. This combination enhances membrane permeability while maintaining aqueous solubility through the methoxy group's hydrogen-bond accepting capacity. Pharmacokinetic studies of N-(4-methoxyphenyl)pentanamide—a structurally related analog—demonstrated 92% gastrointestinal absorption in rodent models, significantly higher than the 68% observed for the unsubstituted parent compound [2].
Table 2: Electronic and Bioavailability Effects of para-Substituents on Phenylthioureas
Substituent | Hammett σ | Relative H-bond Donor Strength | Microsomal Stability (t½, min) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|---|---|
–H | 0.00 | 1.00 (Reference) | 23.1 ± 2.4 | 8.7 ± 1.2 |
–OCH₃ | -0.27 | 1.32 ± 0.08 | 34.5 ± 3.1* | 15.3 ± 2.1* |
–F | +0.06 | 1.05 ± 0.06 | 27.8 ± 2.9 | 10.2 ± 1.5 |
–Cl | +0.23 | 0.92 ± 0.07 | 32.7 ± 3.3* | 12.8 ± 1.8* |
–CF₃ | +0.54 | 0.78 ± 0.09* | 41.2 ± 4.1* | 6.3 ± 0.9* |
*Statistically significant difference (p<0.05) versus unsubstituted (–H) derivative
The N'-pentanoyl chain (–CO(CH₂)₃CH₃) introduces critical pharmacological advantages over shorter-chain or aromatic acyl groups. This aliphatic substituent provides a sophisticated balance of steric, electronic, and physicochemical properties that collectively enhance drug-like character:
Lipophilicity Optimization: The pentanoyl group contributes a calculated log P increment of +1.8 compared to acetyl, positioning the entire molecule within the optimal range for passive membrane permeation (log P 2.0–3.0). Molecular dynamics simulations reveal the pentanoyl chain adopts folded conformations that shield the thiourea core from aqueous solvent, reducing desolvation energy during membrane translocation. This contrasts with rigid aromatic acyl groups that maintain extended conformations with higher desolvation penalties [2].
Conformational Flexibility: Unlike rigid aromatic systems, the four rotatable bonds in the pentanoyl chain enable adaptive binding to diverse biological targets. This flexibility proved critical in antibacterial thiourea derivatives, where the pentanoyl moiety could adopt distinct conformations when interacting with Gram-positive versus Gram-negative bacterial enzymes. Structure-activity relationship (SAR) studies demonstrated a 7-fold increase in activity against E. coli when comparing pentanoyl (C5) to butyryl (C4) derivatives, attributable to improved van der Waals contacts with hydrophobic enzyme pockets [5].
Metabolic Resistance: The aliphatic chain resists oxidative metabolism more effectively than benzylic positions common in aromatic analogs. Comparative metabolism studies showed less than 5% of N'-pentanoylthiourea derivatives underwent ω-oxidation in human hepatocytes, versus 35-40% for benzoyl analogs undergoing aromatic hydroxylation. This stability directly translates to improved pharmacokinetic profiles, as demonstrated by the simplified analog N-(4-methoxyphenyl)pentanamide exhibiting 80% oral bioavailability in preclinical models [2].
Solubility Enhancement: Despite its hydrophobic character, the pentanoyl amide bond introduces an additional hydrogen-bond acceptor that increases aqueous solubility by 30-40% compared to pentyl derivatives lacking the carbonyl. This subtle polarity allows the molecule to achieve the "chemical goldilocks zone"—balancing sufficient hydrophobicity for membrane penetration with adequate hydrophilicity for dissolution and distribution. The measured solubility of N-(4-methoxyphenyl)pentanamide reached 85 μM in aqueous buffer, significantly higher than the 12 μM observed for its pentyl ether analog [2].
Table 3: Structure-Activity Relationships of N'-Alkanoyl Chain Length in Thiourea Derivatives
Alkanoyl Chain | Log P | Aqueous Solubility (μM) | In vitro Bioactivity (IC₅₀, μM) | Metabolic Stability (HLM t½, min) |
---|---|---|---|---|
Acetyl (C2) | 1.32 | 220 ± 15 | 45.6 ± 3.2 | 18.3 ± 2.1 |
Propionyl (C3) | 1.78 | 145 ± 12 | 28.9 ± 2.4 | 26.7 ± 3.0 |
Butyryl (C4) | 2.15 | 105 ± 9 | 17.2 ± 1.5 | 32.5 ± 3.6 |
Pentanoyl (C5) | 2.49 | 85 ± 7 | 9.8 ± 0.8 | 41.7 ± 4.2 |
Hexanoyl (C6) | 2.92 | 62 ± 5 | 11.3 ± 1.0 | 38.9 ± 3.9 |
Heptanoyl (C7) | 3.31 | 48 ± 4 | 14.7 ± 1.3 | 35.2 ± 3.4 |
Interactive SAR Exploration: Adjust chain length to observe property profiles
<input type="range" min="2" max="7" value="5" id="chainLength"><div><strong>Chain Length:</strong> <span id="displayLength">Pentanoyl (C5)</span><ul><li>Log P: <span class="propValue">2.49</span></li><li>Solubility: <span class="propValue">85 μM</span></li><li>Bioactivity: <span class="propValue">9.8 μM</span></li></ul></div><script>document.getElementById('chainLength').addEventListener('input', function() {const chains = ['Acetyl (C2)','Propionyl (C3)','Butyryl (C4)','Pentanoyl (C5)','Hexanoyl (C6)','Heptanoyl (C7)'];const logP = [1.32,1.78,2.15,2.49,2.92,3.31];const solubility = [220,145,105,85,62,48];const activity = [45.6,28.9,17.2,9.8,11.3,14.7];let idx = this.value-2;document.getElementById('displayLength').textContent = chains[idx];document.querySelectorAll('.propValue')[0].textContent = logP[idx];document.querySelectorAll('.propValue')[1].textContent = solubility[idx] + ' μM';document.querySelectorAll('.propValue')[2].textContent = activity[idx] + ' μM';});</script>
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3